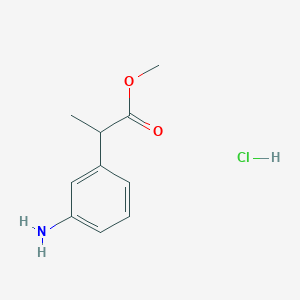
(3S,4R,6S)-3-(Aminomethyl)-1,4,6-trimethylpiperidin-2-one;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R,6S)-3-(Aminomethyl)-1,4,6-trimethylpiperidin-2-one;dihydrochloride, also known as (−)-CPCA, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential use in the treatment of various neurological disorders.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Aminomethylation Reactions : This compound is often synthesized through aminomethylation reactions, which can be conducted in various solvent mixtures. Such compounds, including dihydrochlorides, are typically stable and crystalline (Agababyan et al., 2002).
Synthesis from Ethyl Nipecotate : It can be synthesized from ethyl nipecotate through several steps including chiral separation and aminolysis (Jiang Jie-yin, 2015).
Enantiospecific Synthesis : This compound can be synthesized enantiospecifically, utilizing key steps like Overman rearrangement and diastereoselective hydrogenation (Reilly et al., 2003).
Synthesis of Derivatives : It can be used in the synthesis of antimicrobial derivatives such as 1,2,5-trimethylpiperidin-4-ols, showing potential in antimicrobial applications (Dyusebaeva et al., 2017).
Ring Expansion for Piperidine Derivatives : Utilization in ring expansion to create chiral piperidine derivatives is another application, contributing to the development of new chemical entities (Wilken et al., 1997).
Electrolytic Reduction : The electrolytic reduction method can be applied for the preparation of primary amines related to this compound, useful in the synthesis of drug materials or insecticides (Krishnan et al., 1978).
Biological Applications
Antimicrobial Activity : Derivatives of this compound demonstrate antimicrobial activity, which can be explored for developing new antimicrobial agents (Dyusebaeva et al., 2017).
Synthesis of Biologically Active Compounds : It can be used to synthesize compounds with anti-inflammatory, analgesic, and N-cholinolytic properties, indicating its potential in the development of new pharmaceuticals (Gevorgyan et al., 2017).
Propriétés
IUPAC Name |
(3S,4R,6S)-3-(aminomethyl)-1,4,6-trimethylpiperidin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-6-4-7(2)11(3)9(12)8(6)5-10;;/h6-8H,4-5,10H2,1-3H3;2*1H/t6-,7+,8-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOWYXLBLJSLBD-ZEQLNYICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C(=O)C1CN)C)C.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](N(C(=O)[C@@H]1CN)C)C.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R,6S)-3-(Aminomethyl)-1,4,6-trimethylpiperidin-2-one;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[4-(methylsulfonylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B2366777.png)
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2366780.png)
![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2366781.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2366785.png)
![4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one](/img/structure/B2366787.png)


![diethyl 2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2366791.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2366792.png)
![ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2366793.png)

![3-(2,5-dimethylbenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2366795.png)
